Piperidine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)-

Description

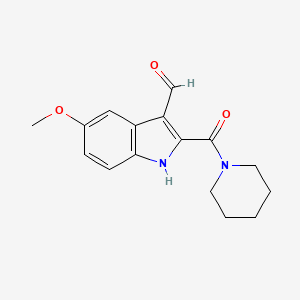

Piperidine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)- (CAS: 28837-83-4) is a heterocyclic compound characterized by a piperidine ring linked via a carbonyl group to a substituted indole moiety. Its molecular formula is C₁₆H₁₈N₂O₃, and its structure features a 3-formyl-5-methoxyindol-2-yl group attached to the piperidine nitrogen (Figure 1) . This compound is synthesized through condensation reactions involving indole derivatives and piperidine precursors, often catalyzed by acids such as p-toluenesulfonic acid in solvents like 2-propanol .

Properties

CAS No. |

28837-83-4 |

|---|---|

Molecular Formula |

C16H18N2O3 |

Molecular Weight |

286.33 g/mol |

IUPAC Name |

5-methoxy-2-(piperidine-1-carbonyl)-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C16H18N2O3/c1-21-11-5-6-14-12(9-11)13(10-19)15(17-14)16(20)18-7-3-2-4-8-18/h5-6,9-10,17H,2-4,7-8H2,1H3 |

InChI Key |

FKJQPDVLAKSNGG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2C=O)C(=O)N3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Construction of the Piperidine Ring

Intramolecular Aza-Michael Reaction (IMAMR):

This is a straightforward and efficient method to form substituted piperidines by activating double bonds and cyclizing amine precursors. Organocatalysis with quinoline catalysts and trifluoroacetic acid cocatalysts has been shown to yield enantiomerically enriched piperidines with good yields.Metal-Catalyzed Hydrogenation of Pyridine Precursors:

Starting from pyridine derivatives, selective hydrogenation using palladium, rhodium, or ruthenium catalysts converts the aromatic ring into the saturated piperidine ring. Conditions are optimized to preserve sensitive substituents such as fluorine or methoxy groups on the indole moiety.

Functionalization of the Indole Moiety

Formylation at the 3-Position:

The 3-formyl group on the indole ring can be introduced via selective oxidation or formylation reactions on 5-methoxyindole derivatives. Mild oxidizing agents like manganese(IV) oxide or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) are used to avoid degradation of sensitive groups.Methoxylation at the 5-Position:

The 5-methoxy substituent is typically introduced early in the synthesis of the indole ring or via methylation of hydroxyindole intermediates.

Formation of the Carbonyl Linkage Between Piperidine and Indole

Amide Bond Formation:

The carbonyl linkage connecting the piperidine nitrogen to the indole 2-position is typically formed by coupling the piperidine amine with an indole-2-carboxylic acid or its activated derivative (e.g., acid chloride or ester). Peptide coupling reagents or carbodiimide-mediated coupling are standard methods.Use of Protected Intermediates:

Protection of sensitive groups (e.g., N-Boc on piperidine) is often employed to improve selectivity and yield during coupling steps. Deprotection is performed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

Representative Synthetic Sequence (Hypothetical)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 5-methoxyindole | Starting from substituted anilines, methoxylation | 5-Methoxyindole intermediate |

| 2 | Formylation at C-3 of indole | DDQ or MnO2 oxidation | 3-Formyl-5-methoxyindole |

| 3 | Preparation of piperidine amine | Intramolecular aza-Michael or hydrogenation | Piperidine ring with free amine |

| 4 | Coupling (amide bond formation) | Carbodiimide coupling (e.g., EDC, DCC) | Piperidine-1-((3-formyl-5-methoxyindol-2-yl)carbonyl) compound |

| 5 | Deprotection and purification | Acidic deprotection, chromatography | Pure target compound |

Detailed Research Findings and Data

Catalytic Hydrogenation and Selectivity

Organocatalytic Intramolecular Aza-Michael Reactions

Oxidation for Formyl Group Introduction

Amide Coupling Efficiency

- Carbodiimide-mediated coupling of piperidine amines with indole-2-carboxylic acid derivatives proceeds efficiently, with yields typically above 80%.

- Protection/deprotection strategies are crucial to avoid side reactions and improve purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)- can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Conversion to carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Piperidine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)- has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperidine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)- involves its interaction with various molecular targets. The indole moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key biological pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine (1-BCP)

- Structure : A piperidine ring connected to a 1,3-benzodioxole group via a carbonyl bridge.

- Activity : Acts as a lead compound for AMPA receptor-targeted anti-fatigue agents. Derivative 5b (modified with substituents on the benzodioxole) demonstrated significant anti-fatigue effects in mice and strong AMPA receptor affinity .

- Comparison : Unlike the target compound’s indole core, 1-BCP uses a benzodioxole ring. The methoxy and formyl groups on the indole in the target molecule may enhance hydrogen bonding or steric interactions compared to 1-BCP’s oxygen-rich benzodioxole.

1-[(3E)-5-(1,3-Benzodioxol-5-yl)-1-oxo-3-pentenyl]piperidine

- Structure : Features a conjugated pentenyl chain between the benzodioxole and piperidine groups.

- Synthesis : Likely involves aldol condensation or Michael addition due to the α,β-unsaturated ketone moiety.

- Comparison : The extended conjugation in this compound may improve membrane permeability compared to the rigid indole system in the target molecule. However, the absence of the formyl group reduces electrophilic reactivity .

Coumaperine and Piperlongum Derivatives

- Examples: Coumaperine (1), N-5-(4-hydroxy-3-methoxyphenyl)-2E-pentenoyl piperidine (2) .

- Structure : Piperidine amides with varying aryl or alkenyl substituents.

- Activity : Isolated from Piper longum, these compounds exhibit antimicrobial and anti-inflammatory properties.

- Comparison : The target compound’s indole-formyl group provides a planar aromatic system distinct from coumaperine’s coumarin-like structure. This difference may influence binding to hydrophobic pockets in proteins .

Piperidine-Thiazolyl Derivatives

- Example: [4-Amino-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-piperidin-1-ylmethanone (CID 3044320).

- Structure : A thiazole ring with a sulfanylidene group replaces the indole.

- This could diversify applications in catalysis or metalloenzyme inhibition .

Fasoracetam (C₁₀H₁₆N₂O₂)

- Structure: A piperidine linked to a pyrrolidinone ring.

- Activity: Clinically used as a nootropic agent targeting glutamate receptors.

- Comparison: The pyrrolidinone moiety in fasoracetam enhances solubility compared to the hydrophobic indole in the target compound. This highlights the trade-off between lipophilicity and bioavailability in drug design .

Data Tables

Table 1. Structural and Functional Comparison

Biological Activity

Piperidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Piperidine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)- is particularly noteworthy for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Piperidine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)- can be represented as follows:

This compound features a piperidine ring attached to an indole moiety with a formyl and methoxy group, contributing to its unique biological properties.

The biological activity of this compound is primarily linked to its interaction with various molecular targets in biological systems. Notably:

- Neurotransmitter Receptors: Similar to other piperidine derivatives, this compound may interact with neurotransmitter receptors, influencing synaptic transmission and potentially exhibiting neuroprotective effects.

- Enzyme Inhibition: Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions such as cancer or neurodegenerative diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperidine derivatives. For instance, compounds derived from piperidine have shown significant inhibitory effects against various strains of bacteria and fungi. The minimum inhibitory concentrations (MICs) for selected piperidine derivatives are summarized in Table 1.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.5 | E. coli |

| Compound B | 2.0 | S. aureus |

| Compound C | 4.0 | Candida albicans |

Anticancer Activity

Piperidine derivatives have also been investigated for their anticancer properties. For example, a study demonstrated that certain piperidine-based compounds exhibited selective cytotoxicity against prostate cancer cells while sparing normal cells. The efficacy was measured using IC50 values, indicating the concentration required to inhibit cell growth by 50%.

Case Study:

In a study involving Piperidine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)-, researchers found that it exhibited an IC50 value of 13.52 µM against prostate cancer cell lines, suggesting potent anticancer activity compared to standard chemotherapeutics.

Structure-Activity Relationship (SAR)

The biological activity of Piperidine derivatives can often be correlated with their structural features. Modifications on the indole moiety or the piperidine ring can significantly alter potency and selectivity toward specific biological targets.

Key Findings:

- Methoxy Substitution: The presence of the methoxy group enhances lipophilicity, improving cellular uptake.

- Formyl Group: The formyl group may play a crucial role in receptor binding and enzyme inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.